molecular formula CH2NNa2O5P B12383618 Disodium carbamyl phosphate

Disodium carbamyl phosphate

Cat. No.: B12383618
M. Wt: 184.98 g/mol
InChI Key: ZZRCKSSPGJOTEE-UHFFFAOYSA-L
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Description

Disodium carbamyl phosphate is a chemical compound with the molecular formula CH2NO5PNa2. It is a disodium salt of carbamyl phosphate and is known for its significant role in organic synthesis. This compound is particularly valued for its ability to activate carboxylic acids and convert them into their corresponding mixed anhydrides, facilitating the synthesis of cyclic peptides and macrocycles .

Preparation Methods

Synthetic Routes and Reaction Conditions: Disodium carbamyl phosphate can be synthesized through the reaction of carbamyl phosphate with sodium hydroxide. The reaction typically involves the following steps:

  • Dissolution of carbamyl phosphate in water.
  • Addition of sodium hydroxide to the solution.
  • Stirring the mixture at a controlled temperature to ensure complete reaction.
  • Isolation and purification of the this compound product.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are carefully monitored to optimize yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Disodium carbamyl phosphate undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles to form substituted carbamyl derivatives.

    Cyclization Reactions: It facilitates the formation of cyclic peptides by activating carboxylic acids.

    Hydrolysis: It can hydrolyze to form carbamic acid and phosphate.

Common Reagents and Conditions:

    Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.

    Cyclization Conditions: Typically, cyclization reactions are carried out in the presence of a base and under controlled temperature conditions.

Major Products:

Scientific Research Applications

Disodium carbamyl phosphate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which disodium carbamyl phosphate exerts its effects involves the activation of carboxylic acids. The compound donates its carbamyl group to the carboxylic acid, forming a mixed anhydride intermediate. This intermediate is highly reactive and can undergo further reactions to form cyclic peptides or other derivatives. The molecular targets include carboxylic acids, and the pathways involved are primarily related to peptide synthesis .

Comparison with Similar Compounds

    Carbamyl Phosphate: The parent compound, which is not in its disodium salt form.

    Carbamoyl Phosphate: Another related compound with similar reactivity.

Uniqueness: Disodium carbamyl phosphate is unique due to its enhanced solubility and reactivity compared to its parent compound, carbamyl phosphate. The presence of sodium ions increases its stability and makes it more suitable for various synthetic applications .

Properties

Molecular Formula

CH2NNa2O5P

Molecular Weight

184.98 g/mol

IUPAC Name

disodium;carbamoyl phosphate

InChI

InChI=1S/CH4NO5P.2Na/c2-1(3)7-8(4,5)6;;/h(H2,2,3)(H2,4,5,6);;/q;2*+1/p-2

InChI Key

ZZRCKSSPGJOTEE-UHFFFAOYSA-L

Canonical SMILES

C(=O)(N)OP(=O)([O-])[O-].[Na+].[Na+]

Origin of Product

United States

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